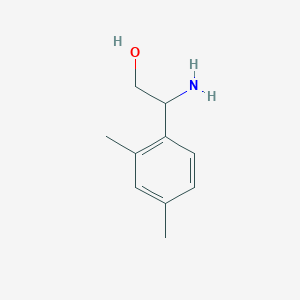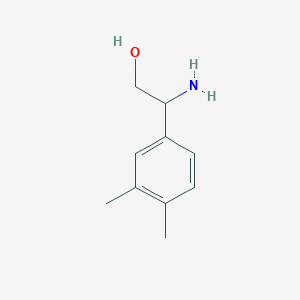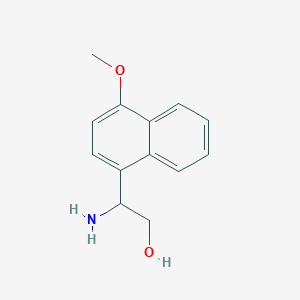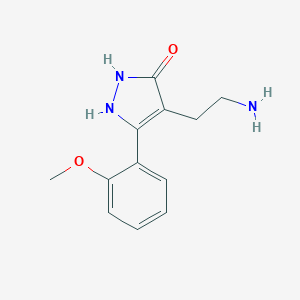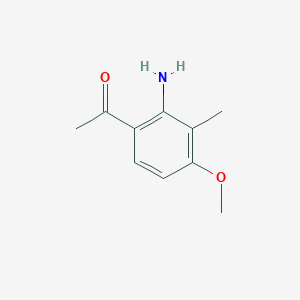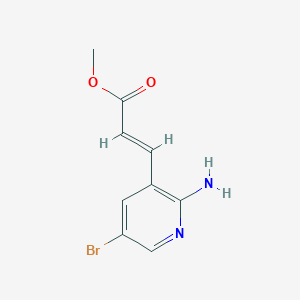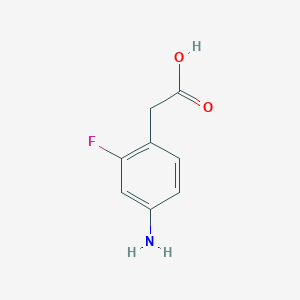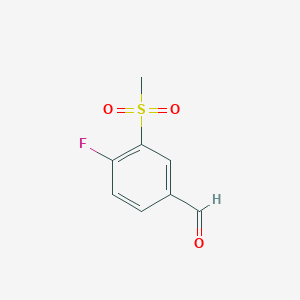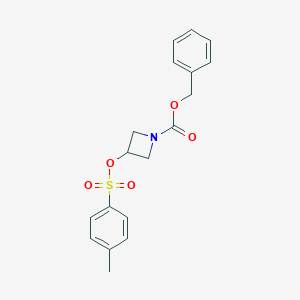
3-Tosyloxyazétidine-1-carboxylate de benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-tosyloxyazetidine-1-carboxylate is a chemical compound with the molecular formula C18H19NO5S and a molecular weight of 361.41 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzyl ester and a tosylate group. This compound is primarily used as a building block in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Benzyl 3-tosyloxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 3-tosyloxyazetidine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:
Formation of Azetidine Ring: The azetidine ring can be formed by cyclization of appropriate precursors under basic conditions.
Introduction of Tosylate Group: The hydroxyl group on the azetidine ring is converted to a tosylate group using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of Benzyl 3-tosyloxyazetidine-1-carboxylate typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-tosyloxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Tosylation: Tosyl chloride (TsCl) and pyridine.
Esterification: Benzyl alcohol and a catalyst such as sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous acid or base.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines.
Reduction: Benzyl 3-hydroxyazetidine-1-carboxylate.
Hydrolysis: Benzyl 3-hydroxyazetidine-1-carboxylic acid.
Mécanisme D'action
The mechanism of action of Benzyl 3-tosyloxyazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-azidoazetidine-1-carboxylate
- Benzyl 3-chloroazetidine-1-carboxylate
Uniqueness
Benzyl 3-tosyloxyazetidine-1-carboxylate is unique due to the presence of the tosylate group, which makes it a versatile intermediate for further chemical modifications. This compound’s reactivity and stability make it a valuable tool in synthetic organic chemistry.
Propriétés
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFVAHLDZVELFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
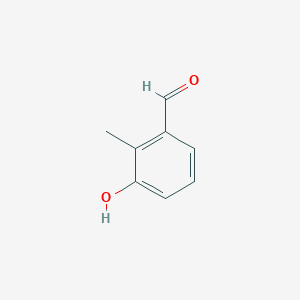
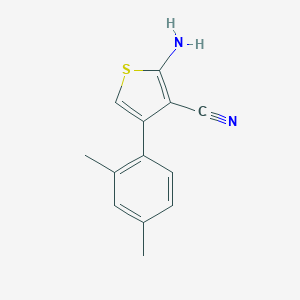
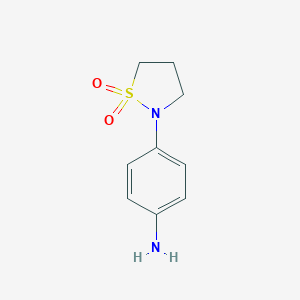
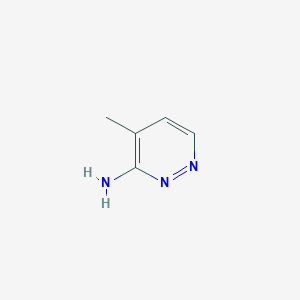

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
